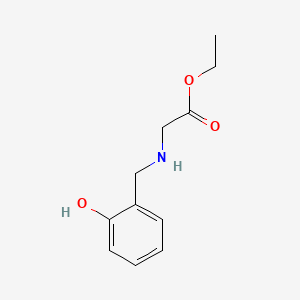

Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Description

BenchChem offers high-quality Ethyl N-((2-hydroxyphenyl)methyl)glycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N-((2-hydroxyphenyl)methyl)glycinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2-hydroxyphenyl)methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)8-12-7-9-5-3-4-6-10(9)13/h3-6,12-13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHVFLROCZFZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206639 | |

| Record name | Ethyl N-((2-hydroxyphenyl)methyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57938-78-0 | |

| Record name | N-[(2-Hydroxyphenyl)methyl]glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57938-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-((2-hydroxyphenyl)methyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057938780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-((2-hydroxyphenyl)methyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-[(2-hydroxyphenyl)methyl]glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of N-(2-hydroxybenzyl)glycine ethyl ester

Executive Summary

N-(2-Hydroxybenzyl)glycine ethyl ester is a secondary amine intermediate critical in the synthesis of polydentate ligands (such as salen-type reduced ligands) and peptidomimetics. Structurally, it consists of a glycine ethyl ester backbone N-alkylated with a 2-hydroxybenzyl (salicyl) moiety.

This guide provides a definitive breakdown of its molecular properties, a validated reductive amination protocol for its synthesis, and the analytical logic required for its verification. Note that this compound is structurally distinct from N-(2-hydroxyphenyl)glycine ethyl ester; the presence of the benzylic methylene group significantly alters its pKa and nucleophilicity.

Part 1: Physicochemical Characterization

The following data is derived from stoichiometric calculation and functional group analysis.

Table 1: Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | Ethyl N-(2-hydroxybenzyl)glycinate | |

| Molecular Formula | C₁₁H₁₅NO₃ | Confirmed via functional group summation. |

| Molecular Weight | 209.24 g/mol | Average mass based on standard atomic weights. |

| Exact Mass | 209.1052 Da | Monoisotopic mass (for HRMS validation). |

| Physical State | Viscous Oil or Low-Melting Solid | Often isolated as a hydrochloride salt for stability. |

| Solubility | Soluble in EtOH, DCM, EtOAc | Limited solubility in water unless protonated (pH < 6). |

| pKa (Calc) | ~8.5 (Amine), ~10.0 (Phenol) | The amine is more basic than aniline derivatives due to the benzyl spacer. |

Structural Composition Logic

The formula C₁₁H₁₅NO₃ is validated by assembling the constituent synthons:

-

Salicyl Moiety (C₇H₇O): Derived from salicylaldehyde (C₇H₆O₂) after losing oxygen during imine formation and gaining hydrogen during reduction.

-

Glycine Ethyl Ester Moiety (C₄H₈NO₂): Derived from glycine ethyl ester (C₄H₉NO₂) after losing hydrogen during coupling.

-

Net Calculation: C₇H₇O + C₄H₈NO₂ = C₁₁H₁₅NO₃.

Part 2: Synthetic Pathway & Mechanism[1]

The most robust method for synthesizing N-(2-hydroxybenzyl)glycine ethyl ester is Reductive Amination . This approach avoids the over-alkylation issues common with direct alkylation (using 2-hydroxybenzyl bromide) and proceeds via a stable Schiff base intermediate.

Mechanism of Action

-

Imine Formation: The amine group of glycine ethyl ester attacks the carbonyl carbon of salicylaldehyde. Water is eliminated to form an imine (Schiff base).

-

Reduction: The C=N bond is reduced to a C-N single bond using a hydride donor. Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Borohydride (NaBH₄) for its selectivity, though NaBH₄ is effective if the imine is pre-formed.

Visualization: Synthetic Workflow

Caption: Step-wise reductive amination pathway. The neutralization step is critical when starting with the stable hydrochloride salt of glycine ethyl ester.

Part 3: Experimental Protocol

Safety Warning: Borohydrides liberate hydrogen gas. Perform all reactions in a fume hood.

Materials

-

Salicylaldehyde (1.0 eq)

-

Glycine ethyl ester hydrochloride (1.1 eq)

-

Triethylamine (1.1 eq) or NaHCO₃

-

Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB)

-

Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology

-

Imine Formation (Pre-equilibrium):

-

Dissolve glycine ethyl ester hydrochloride (10 mmol) in anhydrous MeOH (30 mL).

-

Add Triethylamine (11 mmol) and stir for 15 minutes to generate the free amine.

-

Add Salicylaldehyde (10 mmol) dropwise. The solution will typically turn yellow, indicating Schiff base formation.

-

Critical Checkpoint: Stir at room temperature for 2–4 hours. If using NaBH₄, ensure imine formation is complete (monitor by TLC) before adding the reducing agent to prevent reduction of the aldehyde to salicyl alcohol.

-

-

Reduction:

-

Cool the solution to 0°C using an ice bath.

-

Add NaBH₄ (15 mmol) in small portions over 20 minutes. Expect gas evolution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Quenching and Workup:

-

Quench the reaction with water (10 mL) or saturated NH₄Cl solution.

-

Evaporate the bulk methanol under reduced pressure.

-

Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification:

-

The crude oil is often sufficiently pure. If necessary, purify via flash column chromatography (Hexane:EtOAc gradient) or convert to the HCl salt by bubbling HCl gas through an ethereal solution to precipitate the solid salt.

-

Part 4: Analytical Validation

To validate the identity of C₁₁H₁₅NO₃ , compare experimental data against these predicted spectroscopic signatures.

Table 2: Diagnostic Spectroscopic Signals

| Method | Signal | Assignment |

| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H) | Methyl of ethyl ester (-CH₂CH₃) |

| δ 3.40 (s, 2H) | Glycine methylene (-NH-CH₂-CO) | |

| δ 3.95 (s, 2H) | Benzylic methylene (Ar-CH₂-NH-) | |

| δ 4.18 (q, 2H) | Methylene of ethyl ester (-CH₂CH₃) | |

| δ 6.7–7.2 (m, 4H) | Aromatic protons (Salicyl ring) | |

| MS (ESI+) | m/z 210.1 [M+H]⁺ | Protonated molecular ion |

| IR | ~1735 cm⁻¹ | Ester C=O stretch |

| ~3300 cm⁻¹ | Broad OH/NH stretch |

Visualization: Analytical Logic Flow

Caption: Decision tree for analytical validation. The primary impurity to watch for is salicyl alcohol (from aldehyde reduction).

Part 5: Applications in Drug Discovery

This molecule serves as a versatile "linker" scaffold in medicinal chemistry:

-

Pro-drug Design: The ethyl ester masks the carboxylic acid, improving cell permeability. Intracellular esterases hydrolyze it to the active free acid form.

-

Chelation Therapy: The N-(2-hydroxybenzyl)glycine core (after hydrolysis) acts as a tridentate ligand (O-N-O donor set), useful for sequestering metal ions like Fe(III) or Cu(II).

-

Peptidomimetics: Used as a monomer in the synthesis of peptoids, where side chains are attached to the nitrogen rather than the alpha-carbon, enhancing proteolytic stability.

References

-

Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. (Authoritative guide on the NaBH4/STAB reduction mechanism). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for Glycine, N-(2-hydroxybenzyl)-. (Reference for the parent acid structure). [Link]

-

Organic Syntheses. Preparation of Secondary Amines via Reductive Amination. (General protocol validation). [Link]

Thermodynamic Stability and Degradation Kinetics of Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Technical Whitepaper | Version 1.0

Executive Summary

This guide provides a comprehensive technical analysis of the thermodynamic and kinetic stability of Ethyl N-((2-hydroxyphenyl)methyl)glycinate (CAS: 57938-78-0). Often utilized as a ligand precursor or pharmaceutical intermediate, this molecule exhibits a unique stability profile governed by the "Salicyl-Glycine Effect" —a stabilizing intramolecular hydrogen bond between the phenolic hydroxyl and the secondary amine.

This document moves beyond basic property listing to explore the causal mechanisms of degradation (hydrolysis and dimerization), providing researchers with the experimental frameworks necessary to validate shelf-life and reaction integrity.

Chemical Architecture & Thermodynamic Baseline

Structural Analysis

The stability of this molecule is defined by the interplay between three functional zones:

-

The Labile Tail: The ethyl ester moiety (

), susceptible to hydrolytic cleavage. -

The Reactive Core: The secondary amine (

), acting as both a nucleophile (dimerization risk) and a base. -

The Stabilizing Anchor: The ortho-hydroxyphenyl group.

The Ortho-Effect (Expert Insight): Unlike its para- or meta- isomers, the 2-hydroxy substitution allows for a stable 6-membered pseudo-ring formation via intramolecular hydrogen bonding ($ \text{Ph-OH} \cdots : \text{N-R} $).

-

Thermodynamic Consequence: This interaction lowers the ground state energy (

), theoretically increasing resistance to oxidative attack on the nitrogen. -

Physical Consequence: Reduced melting point compared to non-H-bonded analogs due to decreased intermolecular networking.[1]

Estimated Thermodynamic Parameters

Note: Values are derived from group contribution methods and structural analogs (N-benzylglycine ethyl ester).

| Parameter | Estimated Value | Structural Driver |

| Enthalpy of Formation ( | -450 to -480 kJ/mol | Phenolic stabilization + Ester resonance |

| LogP (Octanol/Water) | ~1.9 - 2.1 | Hydrophobic benzyl/ethyl vs. Hydrophilic amine/OH |

| pKa (Amine) | ~7.5 - 8.2 | Lowered by H-bond donation from Phenol |

| pKa (Phenol) | ~10.0 | Typical phenolic range |

Stability Profile & Degradation Pathways

Hydrolytic Instability (Primary Vector)

The ethyl ester is the thermodynamic weak point. In aqueous or protic environments, entropy drives the hydrolysis toward the parent acid (N-(2-hydroxybenzyl)glycine) and ethanol.

-

Acid Catalysis (

): Protonation of the carbonyl oxygen activates the ester. -

Base Catalysis (

): Direct nucleophilic attack by -

Autocatalysis: As the ester hydrolyzes, the generated carboxylic acid lowers the bulk pH, potentially accelerating further degradation in unbuffered systems.

Thermal Degradation: Diketopiperazine (DKP) Formation

A critical risk for glycine esters is cyclodimerization . Two molecules of Ethyl N-((2-hydroxyphenyl)methyl)glycinate can condense to form a 2,5-Diketopiperazine (DKP) derivative, releasing two moles of ethanol.

-

Mechanism: Intermolecular nucleophilic attack of the secondary amine on the ester carbonyl of a neighbor.

-

Thermodynamic Driver: Formation of the stable 6-membered DKP ring is enthalpically favorable at elevated temperatures (

).

Oxidative Sensitivity

While the phenolic group is susceptible to oxidation to quinones, the intramolecular H-bond shields the amine lone pair, rendering this molecule more stable against N-oxidation than typical secondary amines.

Visualized Degradation Pathways

The following diagram illustrates the competing pathways of Hydrolysis (thermodynamic sink) and Dimerization (kinetic trap).

Figure 1: Primary degradation vectors. Green path represents hydrolysis; Red dashed path represents thermal dimerization.

Experimental Protocols (Self-Validating Systems)

To rigorously determine the stability of a specific batch, the following protocols must be employed. These are designed to generate the missing quantitative data (

Protocol A: Arrhenius Stress Testing (Hydrolysis Kinetics)

Objective: Determine the shelf-life (

-

Preparation: Dissolve compound (1 mg/mL) in buffered solutions (pH 4.0, 7.4, 9.0) with 10% Acetonitrile (to ensure solubility).

-

Incubation: Aliquot into sealed HPLC vials. Incubate at three isotherms:

, -

Sampling: Analyze via HPLC-UV (270 nm) at

hours. -

Calculation:

-

Plot

vs. Time to confirm First-Order kinetics. -

Calculate

for each temperature. -

Plot

vs.

-

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Assess thermal stability and melt/decomposition onset.

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

-

Sample: 2–5 mg in a hermetically sealed aluminum pan (prevents ethanol evaporation artifact).

-

Ramp:

from -

Analysis:

-

Endotherm 1: Melting Point (Expected range:

depending on polymorph). -

Exotherm 1: Decomposition/Polymerization (Expected

).

-

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for validating thermodynamic stability.

References

-

PubChem. (2025). Compound Summary: Ethyl N-((2-hydroxyphenyl)methyl)glycinate (CAS 57938-78-0).[2] National Library of Medicine. [Link]

-

Sluyterman, L. A. (1964).[3] Kinetics of the Hydrolysis of Benzoylglycine Ethyl Ester Catalyzed by Papain. Biochimica et Biophysica Acta, 85, 305–315.[3] [Link]

-

Dziembowska, T., et al. (2020). Intramolecular Hydrogen Bonding in 2-Hydroxy-N-substituted Benzamides. ResearchGate / Journal of Molecular Structure. [Link]

-

SIELC Technologies. (2018). HPLC Separation of Ethyl N-((2-hydroxyphenyl)methyl)glycinate. SIELC Application Notes. [Link]

Sources

1H NMR Interpretation of Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Executive Summary

This guide provides a high-resolution analysis of the 1H NMR spectrum for Ethyl N-((2-hydroxyphenyl)methyl)glycinate (also referred to as N-(2-hydroxybenzyl)glycine ethyl ester). This molecule represents a critical scaffold in peptidomimetic drug design and coordination chemistry (salan-type ligands).

Correct interpretation requires distinguishing between two distinct methylene singlets, resolving a complex ortho-substituted aromatic system, and understanding the dynamic behavior of exchangeable protons (OH/NH) governed by intramolecular hydrogen bonding.

Structural Analysis & Theoretical Prediction[1]

Before analyzing the spectrum, we must deconstruct the molecule into magnetically distinct environments.

Molecular Connectivity

The molecule consists of three core domains:

-

Ethyl Ester Terminus: A classic triplet-quartet system.

-

Linker Region: Two methylene (

) bridges flanking a secondary amine. -

Salicyl (2-Hydroxyphenyl) Core: An ortho-substituted benzene ring with a phenolic hydroxyl group.

Visualization of Magnetic Environments

The following diagram maps the proton environments to the structural logic.

Figure 1: Structural decomposition of proton environments based on electronic shielding effects.

Experimental Protocol

Sample Preparation

The choice of solvent is the single most critical variable in interpreting this specific molecule due to the phenolic hydroxyl group and secondary amine.

-

Standard Characterization (

): -

Exchange Studies (

):

Acquisition Parameters

-

Pulse Sequence: Standard 1D proton (zg30 or equivalent).

-

Transients (Scans): 16–32 scans are sufficient for >10 mg samples.

-

Relaxation Delay (D1): Set to

2.0 seconds. The benzylic and glycyl protons have different T1 relaxation times; insufficient delay can affect integration accuracy.

Spectral Assignment (Detailed Breakdown)

The following data assumes a 400 MHz spectrometer using

The Aliphatic Region (1.0 – 4.5 ppm)

This region contains the ester and the amine linker.

| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 1.26 | Triplet ( | 3H | Ester | Classic methyl triplet coupled to the adjacent methylene. |

| 3.42 | Singlet | 2H | Glycyl | Flanked by the amine ( |

| 3.96 | Singlet | 2H | Benzylic | Deshielded by the aromatic ring current and the amine. Appears downfield of the glycyl signal. |

| 4.20 | Quartet ( | 2H | Ester | Classic methylene quartet. Deshielded significantly by the electronegative oxygen. |

Critical Note: The assignment of the two singlets (3.42 vs 3.96) is often confused. The benzylic protons (3.96 ppm) are generally downfield relative to the glycine protons (3.42 ppm) due to the anisotropy of the benzene ring, despite the electron-withdrawing ester group near the glycine protons [1].

The Aromatic Region (6.5 – 7.3 ppm)

The 2-hydroxyphenyl group creates a complex ABCD-like system. The hydroxyl group is a strong resonance donor, shielding the ortho and para positions.

| Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| 6.75 – 6.85 | Multiplet (d/t overlap) | H-3 & H-5 | Shielded. H-3 is ortho to OH; H-5 is para to OH. The high electron density shifts these upfield. |

| 6.95 – 7.05 | Doublet ( | H-6 | Deshielded. Ortho to the alkyl linker. Minimal resonance effect from OH. |

| 7.15 – 7.25 | Triplet ( | H-4 | Deshielded. Meta to OH. Often overlaps with |

The Labile Protons (Variable)

-

Amine (

): Usually a broad singlet around 2.0 – 3.0 ppm in -

Phenol (

):

Advanced Interpretation: The Intramolecular H-Bond

One of the most sophisticated aspects of this spectrum is the evidence of intramolecular hydrogen bonding.

The "Pseudo-Ring" Formation

The proximity of the phenolic hydroxyl to the secondary amine allows for the formation of a stable 6-membered ring interaction:

This interaction has two spectral consequences:

-

Deshielding of OH: The proton is "pulled" away from the oxygen, reducing electron density and shifting the peak downfield.

-

Nonequivalence of Methylene Protons (Rare): In very rigid systems at low temperatures, the benzylic protons might split into an AB system (doublet of doublets) because the H-bond locks the conformation, making the protons diastereotopic. At room temperature, however, rapid ring flipping usually averages this to a singlet.

Figure 2: Impact of solvent choice on the observation of hydrogen bonding networks.

Troubleshooting & Impurities

When synthesizing this compound via reductive amination (Salicylaldehyde + Glycine Ethyl Ester + NaBH4), common impurities include:

-

Residual Salicylaldehyde: Look for the aldehyde proton singlet at ~9.8 ppm and the distinct aromatic pattern.

-

Hydrolyzed Ester (Free Acid): If the ethyl triplet (1.26 ppm) and quartet (4.20 ppm) are missing, the ester has hydrolyzed to the carboxylic acid (zwitterionic form often insoluble in

). -

Over-Alkylation: Formation of the tertiary amine (double addition of salicylaldehyde). Look for a second benzylic signal and a shift in the integration ratio of aromatic to aliphatic protons [3].

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for chemical shift additivity rules).

-

Hansen, P. E., & Spanget-Larsen, J. (2017). "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules, 22(4), 552.

-

Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

National Institute of Standards and Technology (NIST). "Glycine ethyl ester hydrochloride 1H NMR." NIST Chemistry WebBook.

Sources

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. compoundchem.com [compoundchem.com]

- 3. EP2039679B1 - A process for the preparation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide to the Infrared Spectrum Analysis of N-(2-hydroxybenzyl)glycine ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxybenzyl)glycine ethyl ester is a molecule of significant interest, incorporating a phenolic hydroxyl group, a secondary amine, and an ester functionality within its structure. This unique combination of functional groups makes it a valuable scaffold in medicinal chemistry and materials science. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, allowing for the identification of key functional groups and elucidation of molecular structure. This guide provides a detailed analysis of the expected IR spectrum of N-(2-hydroxybenzyl)glycine ethyl ester, offering a framework for its characterization and quality control.

Theoretical Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a peak in the IR spectrum. The position of the absorption peak (wavenumber, cm⁻¹), its intensity (strong, medium, weak), and its shape (broad, sharp) provide crucial information about the molecular structure.

For N-(2-hydroxybenzyl)glycine ethyl ester, the key vibrational modes to consider are:

-

O-H stretching from the phenolic group.

-

N-H stretching from the secondary amine.

-

C-H stretching from the aromatic ring and aliphatic chains.

-

C=O stretching from the ethyl ester.

-

C=C stretching within the aromatic ring.

-

C-O stretching from the phenol and the ester.

-

C-N stretching from the amine.

-

Out-of-plane C-H bending of the aromatic ring.

Experimental Protocol: Acquiring the IR Spectrum

A robust and reproducible IR spectrum is foundational to accurate analysis. The following protocol outlines the steps for obtaining a high-quality spectrum of N-(2-hydroxybenzyl)glycine ethyl ester using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

Sample Preparation:

-

Ensure the N-(2-hydroxybenzyl)glycine ethyl ester sample is a solid or a viscous liquid.

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Background Scan: With the clean, empty ATR crystal, perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Place the sample on the crystal and acquire the sample spectrum.

-

Parameters: A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring an FTIR-ATR spectrum.

Predicted IR Spectrum Analysis and Peak Assignments

The following table details the predicted characteristic absorption bands for N-(2-hydroxybenzyl)glycine ethyl ester, based on established spectroscopic data for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Mode | Functional Group | Rationale and Authoritative Insights |

| 3600-3200 | Strong | Broad | O-H Stretch | Phenolic -OH | The broadness of this peak is a hallmark of hydrogen bonding, a significant intermolecular force in phenolic compounds.[1][2][3][4][5] |

| 3400-3300 | Medium | Sharp | N-H Stretch | Secondary Amine | This peak is typically sharper than the O-H stretch and may sometimes be obscured by it. |

| 3100-3000 | Medium | Sharp | C-H Stretch | Aromatic | These stretching vibrations are characteristic of C-H bonds on the benzene ring.[1] |

| <3000 | Medium | Sharp | C-H Stretch | Aliphatic | These peaks arise from the C-H bonds in the ethyl and glycine portions of the molecule.[6] |

| ~1735 | Strong | Sharp | C=O Stretch | Ethyl Ester | The carbonyl stretch is one of the most intense and easily identifiable peaks in an IR spectrum.[6] Its position is characteristic of saturated esters. |

| 1600-1450 | Medium-Strong | Sharp (often multiple peaks) | C=C Stretch | Aromatic Ring | These absorptions are due to the stretching of the carbon-carbon double bonds within the benzene ring.[1][2][3] |

| ~1220 | Strong | Sharp | C-O Stretch | Phenolic C-O | The position of this C-O stretch at a higher wavenumber helps distinguish it from aliphatic alcohols.[1] |

| 1300-1000 | Medium-Strong | Sharp | C-O Stretch | Ester C-O | Esters typically show two C-O stretching bands, one for the C-O adjacent to the carbonyl and one for the O-alkyl bond. |

| 850-750 | Strong | Sharp | C-H Out-of-Plane Bend | Aromatic Ring | The specific position of this peak can provide information about the substitution pattern on the benzene ring.[1] |

Interpretation of Key Spectral Features

-

The Hydroxyl Region (3600-3200 cm⁻¹): The presence of a strong, broad absorption band in this region is the primary indicator of the phenolic -OH group.[1][2][3][4] The breadth is due to intermolecular hydrogen bonding. The secondary amine N-H stretch is also expected in this region but may be a less prominent shoulder on the broad -OH band.

-

The Carbonyl Region (~1735 cm⁻¹): An intense, sharp peak around 1735 cm⁻¹ is the definitive signature of the ester's carbonyl (C=O) group.[6] Its high intensity is due to the large change in dipole moment during the stretching vibration. The absence of a peak around 1650 cm⁻¹ would confirm that the compound exists as the amine and not as a Schiff base imine (C=N).

-

The Fingerprint Region (1600-600 cm⁻¹): This region contains a complex series of absorptions unique to the molecule. Key features here include the aromatic C=C stretching peaks, the strong phenolic C-O stretch around 1220 cm⁻¹, and the C-O stretches of the ester.[1] The out-of-plane C-H bending bands can confirm the ortho-substitution pattern of the benzene ring.

Conclusion

The infrared spectrum of N-(2-hydroxybenzyl)glycine ethyl ester is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. By carefully analyzing the positions, intensities, and shapes of the peaks corresponding to the phenolic O-H, secondary amine N-H, ester C=O, and aromatic functionalities, researchers can confidently identify and characterize this compound. This guide provides the foundational knowledge for both the practical acquisition and the detailed interpretation of its IR spectrum, serving as a valuable tool in research and development.

References

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 26). Infrared spectrum of phenol C6H6O C6H5OH. [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2015). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University, 18(3), 46-51. [Link]

-

Chemistry Pages. (n.d.). Infrared spectra of alcohols and phenols. [Link]

-

ResearchGate. (n.d.). IR Spectra of Schiff base ligand. [Link]

-

Oomens, J., Polfer, N. C., & Dunbar, R. C. (2007). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. Journal of the American Chemical Society, 129(10), 3056–3065. [Link]

-

McAuliffe, C. A., & Quagliano, J. V. (1966). Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. Inorganica Chimica Acta, 1, 29-32. [Link]

-

Proprep. (n.d.). Analyze the phenol IR spectrum to identify characteristic functional group peaks and discuss the impact of hydrogen bonding on its spectral features. [Link]

-

Duru, C. E., et al. (2022). Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Journal of Applied Organometallic Chemistry, 1(1), 1-8. [Link]

-

Jenisha, S., et al. (2015). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. International Journal of Pharmaceutical Sciences and Research, 6(1), 159-163. [Link]

-

Muthusamy, A., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(3), 3456-3472. [Link]

-

Kim, Y. S., & Hochstrasser, R. M. (2014). Temperature dependence of amino acid side chain IR absorptions in the amide I' region. The Journal of Physical Chemistry B, 118(24), 6759–6767. [Link]

-

PubChem. (n.d.). Glycine, N,N'-ethylenebis(2-(o-hydroxyphenyl)-, diethyl ester. [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

AA Blocks. (n.d.). N-(2-Hydroxyphenyl)glycine ethyl ester. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

NIST. (n.d.). Glycine, ethyl ester, hydrochloride. [Link]

-

Organic Syntheses. (n.d.). Glycine ethyl ester hydrochloride. [Link]

-

Semantic Scholar. (2020, September 30). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(indan-2-yl)glycine ethyl ester hydrochloride. [Link]

-

NIST. (n.d.). N-Benzylglycine ethyl ester. [Link]

-

PubChem. (n.d.). Glycine ethyl ester. [Link]

-

Cheméo. (n.d.). Chemical Properties of Glycine, ethyl ester (CAS 459-73-4). [Link]

Sources

- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 5. proprep.com [proprep.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Literature review of Ethyl N-((2-hydroxyphenyl)methyl)glycinate derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Ethyl N-((2-hydroxyphenyl)methyl)glycinate (also known as Ethyl N-(2-hydroxybenzyl)glycinate) represents a pivotal scaffold in the landscape of reduced Schiff bases. As a derivative of salicylaldehyde and glycine, this compound serves a dual function: it is a versatile tridentate ligand in coordination chemistry and a pharmacophore precursor in medicinal synthesis.

This guide analyzes the structural utility of this scaffold, detailing its synthesis via reductive amination, its thermodynamic stability as a chelator for transition metals (Cu, Ni, Zn), and its role as a precursor for bioactive 1,3-benzoxazines. We provide field-proven protocols for its synthesis and complexation, supported by mechanistic insights into its antioxidant and antimicrobial potential.

Chemical Architectonics & Synthesis[1]

Structural Identity

The compound consists of a glycine ethyl ester backbone N-alkylated with a 2-hydroxybenzyl (salicyl) group.

-

IUPAC Name: Ethyl 2-[(2-hydroxybenzyl)amino]acetate

-

Molecular Formula: C₁₁H₁₅NO₃

-

Key Functional Groups:

-

Phenol (Ar-OH): Provides antioxidant capability and an anionic binding site for metals.

-

Secondary Amine (-NH-): Acts as a neutral donor and proton acceptor.

-

Ester (-COOEt): Modulates lipophilicity and serves as a latent carboxylic acid.

-

Synthesis: The Reductive Amination Pathway

The most robust method for synthesizing Ethyl N-((2-hydroxyphenyl)methyl)glycinate is the reductive amination of salicylaldehyde with glycine ethyl ester. This approach avoids the poly-alkylation issues common with direct alkylation using benzyl halides.

Mechanism:

-

Condensation: Salicylaldehyde reacts with glycine ethyl ester to form an intermediate imine (Schiff base).

-

Reduction: The imine C=N bond is selectively reduced to a C-N single bond using a hydride source (e.g., Sodium Borohydride, NaBH₄).

Visualization: Synthesis Workflow

Caption: Figure 1.[1][2] Synthesis pathway from precursors to the reduced amine target and subsequent cyclization to benzoxazine.

Physicochemical & Coordination Properties[1][5][7][8]

Ligand Field Behavior

In coordination chemistry, the N-(2-hydroxybenzyl)glycinate scaffold acts as a chelating agent . Upon deprotonation of the phenolic hydroxyl, it acts as a monoanionic ligand.

-

Binding Modes:

-

Bidentate (NO): Coordinates through the amine nitrogen and phenolate oxygen.

-

Tridentate (NOO): In hydrolyzed forms (free acid) or specific geometries, the carboxylate oxygen also participates.

-

-

Metal Selectivity: High affinity for Cu(II), Ni(II), and Zn(II). The phenolic oxygen is a "hard" donor, stabilizing higher oxidation states.

Thermodynamic Stability

Potentiometric studies on analogous N-substituted glycines indicate that complex stability is pH-dependent.

-

Low pH (<4): Protonation of the amine and carboxylate prevents coordination.

-

Neutral/Basic pH (>7): Deprotonation drives the formation of stable ML and ML₂ complexes (where L = Ligand, M = Metal).

-

Causality: The chelate effect (forming 5- and 6-membered rings) significantly enhances the thermodynamic stability compared to non-chelating analogs.

Biological & Industrial Applications[4][6][9][10]

Antimicrobial Activity (Metal-Enhanced)

While the free ligand exhibits moderate activity, its transition metal complexes (particularly Cu(II) and Zn(II)) show significantly enhanced antimicrobial potency.

-

Mechanism: Chelation reduces the polarity of the metal ion (partial sharing of positive charge with donor groups), increasing lipophilicity. This facilitates penetration through the lipid layers of bacterial cell membranes (Overton’s concept).

-

Target: Disruption of bacterial respiration and protein synthesis.

Precursor to 1,3-Benzoxazines

Ethyl N-((2-hydroxyphenyl)methyl)glycinate is a critical intermediate for synthesizing 3,4-dihydro-2H-1,3-benzoxazines .

-

Reaction: Condensation with formaldehyde (or paraformaldehyde) closes the ring between the phenol oxygen and the secondary amine.

-

Application: These benzoxazine derivatives are bioactive heterocycles with reported antifungal, antibacterial, and anti-HIV activities.[3]

Analytical Standards

The compound is used as a reference standard in HPLC methods for separating impurities in pharmaceutical intermediates. Its amphoteric nature allows separation on mixed-mode columns (e.g., SIELC Newcrom R1).

Experimental Protocols

Protocol A: Synthesis of Ethyl N-(2-hydroxybenzyl)glycinate

This protocol utilizes a "one-pot" reductive amination strategy, ensuring high yield and minimizing imine hydrolysis.

Materials:

-

Salicylaldehyde (10 mmol)

-

Glycine Ethyl Ester Hydrochloride (10 mmol)

-

Triethylamine (Et₃N) (10 mmol)

-

Sodium Borohydride (NaBH₄) (15 mmol)

-

Methanol (dry, 50 mL)

Step-by-Step Methodology:

-

Imine Formation: Dissolve Glycine Ethyl Ester HCl in Methanol. Add Et₃N to neutralize the salt. Stir for 10 minutes.

-

Add Salicylaldehyde dropwise. The solution will turn yellow (formation of imine). Stir at room temperature for 2 hours.

-

Checkpoint: TLC should show disappearance of aldehyde.

-

-

Reduction: Cool the solution to 0°C (ice bath). Add NaBH₄ portion-wise over 20 minutes.

-

Safety Note: Hydrogen gas evolution will occur. Ensure ventilation.

-

-

Workup: Stir for an additional 2 hours. Quench with water (10 mL). Evaporate methanol under reduced pressure.

-

Extraction: Dissolve residue in DCM (30 mL) and wash with water (2 x 15 mL). Dry organic layer over Na₂SO₄.

-

Purification: Concentrate to yield the crude oil. If necessary, purify via column chromatography (Hexane/EtOAc).

Protocol B: Synthesis of Copper(II) Complex

Validates the ligand capability of the synthesized scaffold.

Materials:

-

Ethyl N-(2-hydroxybenzyl)glycinate (2 mmol)

-

Copper(II) Acetate Monohydrate (1 mmol)

-

Ethanol (20 mL)

Methodology:

-

Dissolve the ligand in Ethanol (10 mL).

-

Dissolve Copper Acetate in Ethanol (10 mL) and add to the ligand solution.

-

Reflux: Heat the mixture at 60°C for 2 hours. The solution will darken (green/blue).

-

Crystallization: Allow the solution to cool slowly. Precipitate/crystals should form overnight.

-

Filtration: Filter the solid, wash with cold ethanol, and dry.

Visualization: Metal Complexation Logic

Caption: Figure 2. Chelation mechanism leading to enhanced biological activity via increased lipophilicity.

References

-

SIELC Technologies. (2018). Separation of Ethyl N-((2-hydroxyphenyl)methyl)glycinate on Newcrom R1 HPLC column. SIELC. Link

-

PubChem. (n.d.).[4] N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine (Related Structure). National Library of Medicine. Link

-

Sharaf Eldin, N. A. E. (2021).[3] 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246.[3] Link

-

Eltaboni, F., et al. (2023). Determination of Thermodynamic Stability of a Ni(II) Glycine Complexes in aqueous solution. International Journal of New Chemistry, 10(4), 223-235. Link

-

Wang, B-W., et al. (2013).[5] Synthesis and Crystal Structure of Tetranuclear Nickel Complex Derived from a N-(3-Methoxy-2-hydroxybenzyl)glycine Ligand.[5] Asian Journal of Chemistry, 25(12), 6971-6974.[5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. biomedres.us [biomedres.us]

- 3. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 4. N-(2-Hydroxyethyl)glycine | C4H9NO3 | CID 225935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

Coordination Chemistry Potential of Ethyl N-((2-hydroxyphenyl)methyl)glycinate: A Technical Guide

Topic: Coordination chemistry potential of Ethyl N-((2-hydroxyphenyl)methyl)glycinate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl N-((2-hydroxyphenyl)methyl)glycinate (referred to herein as E-Hbg ) represents a distinct class of "pro-ligands" in coordination chemistry. Unlike its parent acid (N-(2-hydroxybenzyl)glycine), which acts as a rigid tridentate chelate, E-Hbg offers a tunable coordination environment governed by the stability of its ethyl ester group.

This guide analyzes the coordination potential of E-Hbg, focusing on its utility as a lipophilic precursor for intracellular metal chelation and its application in catalysis. We explore the critical dichotomy between its bidentate ester form and its tridentate carboxylate hydrolysis product , providing researchers with the protocols necessary to control this equilibrium.

Ligand Architecture & Synthesis

Structural Analysis

E-Hbg is a reduced Schiff base derivative featuring three potential donor sites:

-

Phenolic Oxygen: A hard donor, readily deprotonated (

), facilitating the formation of neutral complexes. -

Secondary Amine Nitrogen: An intermediate donor providing conformational flexibility.

-

Ester Carbonyl Oxygen: A weak, hard donor. Unlike a carboxylate, this group binds weakly, often resulting in hemilabile behavior.

Synthetic Pathway

The synthesis follows a reductive amination pathway. The critical technical challenge is preventing the premature hydrolysis of the ethyl ester, which occurs rapidly in the presence of water and excess base.

Critical Control Point: The reduction step using Sodium Borohydride (

Figure 1: Synthetic workflow for E-Hbg via reductive amination, highlighting the risk of hydrolysis.[1]

Coordination Dynamics: The Ester vs. Acid Switch

The coordination chemistry of E-Hbg is defined by a competition between the intact ester ligand and its hydrolyzed counterpart. This "switch" is the basis for its potential as a metallodrug prodrug.

Mode A: The Lipophilic Ester Complex

In anhydrous organic solvents (e.g., EtOH, MeCN), E-Hbg coordinates primarily as a monoanionic bidentate ligand (

-

Geometry: Often square planar (Cu) or tetrahedral (Zn), depending on auxiliary ligands (e.g.,

, -

Feature: The uncoordinated or weakly coordinated ester group maintains high lipophilicity (

), enabling passive diffusion across cell membranes.

Mode B: The Hydrolyzed Tridentate Chelate

In the presence of water or base, metal ions catalyze the hydrolysis of the ester. The resulting carboxylate oxygen displaces the auxiliary ligands to form a dianionic tridentate chelate (

-

Stability: Thermodynamic sink. The chelate effect of the fused 5- and 6-membered rings renders this complex highly stable (

for Cu(II)). -

Feature: Highly polar and charged, trapping the metal complex inside the cell or aqueous compartment.

Figure 2: The coordination switch mechanism. Mode A facilitates transport; Mode B locks the metal.

Bioinorganic Applications

The "Trojan Horse" Strategy

E-Hbg serves as a pro-chelator. The ester group masks the anionic carboxylate, significantly increasing lipophilicity compared to the parent amino acid.

-

Mechanism: The neutral/lipophilic [Cu(E-Hbg)Cl] complex crosses the lipid bilayer. Once intracellular, esterases or the cytosolic pH facilitate hydrolysis to [Cu(Hbg)], locking the copper in a redox-active form that can generate Reactive Oxygen Species (ROS) for cytotoxicity against cancer cells.

Catalytic Oxidation

Complexes of E-Hbg (specifically Mn(II) and Cu(II)) have shown potential in the oxidation of benzyl alcohols. The hemilabile nature of the ester group in Mode A allows for substrate binding (e.g., benzyl alcohol) without complete dissociation of the ligand.

Experimental Protocols

Protocol 1: Synthesis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Objective: Isolate the pure ester without hydrolysis.

-

Imine Formation: Dissolve Salicylaldehyde (10 mmol) and Glycine Ethyl Ester Hydrochloride (10 mmol) in absolute Ethanol (30 mL). Add Triethylamine (10 mmol) to neutralize the hydrochloride. Stir at room temperature for 2 hours. Solution turns yellow.

-

Reduction: Cool the solution to 0°C in an ice bath. Add Sodium Borohydride (

, 12 mmol) portion-wise over 20 minutes. Caution: Gas evolution. -

Workup: Stir for 2 hours allowing to warm to RT. Quench with a minimal amount of acetic acid (to pH 6). Evaporate ethanol under reduced pressure.

-

Extraction: Redissolve residue in

(50 mL) and wash quickly with cold water (2 x 20 mL). Dry organic layer over -

Purification: Evaporate solvent. Recrystallize from Et2O/Hexane.

-

Validation: IR spectrum should show a sharp ester

stretch at ~1730-1740

-

Protocol 2: Synthesis of [Cu(E-Hbg)Cl] (Ester Complex)

Objective: Coordinate Copper(II) without hydrolyzing the ester.

-

Dissolution: Dissolve E-Hbg (1 mmol) in anhydrous Ethanol (10 mL).

-

Metal Addition: Add a solution of

(1 mmol) in Ethanol (5 mL) dropwise. -

Reaction: Stir for 30 minutes at room temperature. A green precipitate forms.[2]

-

Isolation: Filter the precipitate, wash with cold Ethanol and Ether. Dry in a vacuum desiccator.

-

Note: Do not use basic copper salts (e.g., Acetate) or aqueous solvents, as these promote hydrolysis to the [Cu(Hbg)] species.

-

Data Presentation: Characterization Matrix

| Feature | E-Hbg (Ligand) | [Cu(E-Hbg)Cl] (Mode A) | [Cu(Hbg)] (Mode B - Hydrolyzed) |

| IR: | ~1735 | ~1730 | ~1600-1630 |

| Solubility | DMSO, MeCN (Lipophilic) | ||

| Coordination | N/A | Bidentate (N, O-phenol) | Tridentate (N, O-phenol, O-carboxyl) |

| Geometry | Linear (Organic) | Distorted Square Planar | Distorted Square Pyramidal / Octahedral |

References

-

SIELC Technologies. (2018). Separation of Ethyl N-((2-hydroxyphenyl)methyl)glycinate on Newcrom R1 HPLC column. SIELC. Link

-

Vusak, D., et al. (2021). Structural diversity in the coordination compounds of cobalt, nickel and copper with N-alkylglycinates. ResearchGate. Link

-

Gore, S., et al. (2013). Influence of nitrogen donor ligands on the coordination modes of copper(II) carboxylate complexes. National MagLab. Link

-

Malík, I., et al. (2013). Lipophilicity Parameters of Analyzed Compounds with the log P Values. ResearchGate. Link

-

PubChem. (2025).[1] Ethyl N-((2-hydroxyphenyl)methyl)glycinate Compound Summary. National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Protocol for Reductive Amination Synthesis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Abstract & Strategic Overview

This Application Note details the optimized protocol for synthesizing Ethyl N-((2-hydroxyphenyl)methyl)glycinate (also known as Ethyl N-(2-hydroxybenzyl)glycinate). This scaffold serves as a critical intermediate in the synthesis of tridentate ligands (for asymmetric catalysis) and peptidomimetics.[1]

While reductive amination is a standard transformation, this specific substrate pair—Salicylaldehyde and Glycine Ethyl Ester —presents two distinct chemoselective challenges that cause failure in standard "textbook" protocols:

-

Diketopiperazine (DKP) Dimerization: Free glycine ethyl ester is kinetically unstable, rapidly cyclizing to form 2,5-diketopiperazine.[1]

-

Phenolic Interference: The ortho-hydroxyl group can complicate Lewis Acid activation but conversely assists in imine stabilization via intramolecular hydrogen bonding.[1]

This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[1] Unlike sodium cyanoborohydride (

Retrosynthetic & Mechanistic Analysis

The "Diketopiperazine Trap"

The most common failure mode in this synthesis is the pre-generation of the free amine.[1] If Glycine Ethyl Ester Hydrochloride is neutralized before the aldehyde is present, it undergoes self-condensation to form the thermodynamically stable 2,5-diketopiperazine.[1][2]

Control Strategy: This protocol employs an in-situ neutralization strategy .[1] The amine salt is neutralized with a tertiary base only in the presence of the aldehyde, ensuring the free amine is immediately trapped as the imine (Schiff base).[1]

Reaction Pathway Visualization

The following diagram illustrates the desired pathway versus the critical failure mode (DKP formation).

Figure 1: Reaction pathway highlighting the kinetic competition between desired imine formation and irreversible DKP dimerization.[1]

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5] | Role | Critical Note |

| Glycine Ethyl Ester HCl | 139.58 | 1.0 | Amine Source | Hygroscopic; store in desiccator.[1][2] |

| Salicylaldehyde | 122.12 | 1.0 | Electrophile | Yellow liquid; purity impacts color of product.[1] |

| Triethylamine (TEA) | 101.19 | 1.0 | Base | Must be 1.0 equiv. Excess causes hydrolysis/side reactions.[1] |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | Reductant | Moisture sensitive.[1] Do not use if "gooey". |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Solvent | Anhydrous preferred.[1][2] DCM is a viable alternative.[1] |

Step-by-Step Methodology

Safety Warning: DCE is a suspected carcinogen.[1] STAB releases acetic acid upon reaction.[1] Perform all operations in a fume hood.

Phase 1: In-Situ Imine Formation[1][2]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Charge the RBF with Glycine Ethyl Ester HCl (10 mmol, 1.40 g) and anhydrous DCE (40 mL). The salt will not fully dissolve.[1]

-

Aldehyde Addition: Add Salicylaldehyde (10 mmol, 1.06 mL) directly to the suspension.

-

Activation (Critical Step): Add Triethylamine (10 mmol, 1.39 mL) dropwise over 5 minutes.

-

Observation: The solution will turn yellow (imine formation) and become clearer as the free amine dissolves and reacts.[1]

-

-

Equilibration: Stir at Room Temperature (RT) for 60–90 minutes.

Phase 2: Reduction[1][2]

-

Reduction: Cool the mixture slightly (0°C is optional but recommended to control exotherm). Add STAB (14 mmol, 2.97 g) in 3 portions over 15 minutes.

-

Reaction: Remove cooling bath and stir at RT for 4–12 hours.

Phase 3: Workup & Purification

-

Quench: Slowly add saturated aqueous

(30 mL). Stir vigorously for 15 minutes to quench excess borohydride and neutralize acetic acid byproducts. -

Extraction: Transfer to a separatory funnel. Separate the organic layer (DCE).[1] Extract the aqueous layer with DCM (

mL).[1] -

Washing: Combine organic layers and wash with Brine (30 mL).[1]

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude oil is often pure enough (>90%).[1] If necessary, purify via flash chromatography (Hexane:EtOAc 3:1

1:1).[1]

Quality Control & Validation

Expected Analytical Data

-

Appearance: Pale yellow to colorless oil (solidifies upon standing/chilling).[1]

-

1H NMR (400 MHz, CDCl3):

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / White Precipitate | DKP Formation | Ensure Aldehyde is present before adding TEA. Do not premix Amine+Base.[1] |

| Starting Material Remains | Wet Reagents | STAB decomposes in water.[1] Use fresh bottle or increase equiv to 2.0. |

| Product Hydrolysis | Workup pH too high | Avoid NaOH or strong base during quench.[1] Esters hydrolyze at pH > 11.[1] |

Workup Logic Flow

The following decision tree ensures the preservation of the ester functionality during isolation.

Figure 2: Workup decision tree to prevent ester hydrolysis while ensuring free amine extraction.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

-

Gundersen, L. L., et al. (2005). Diketopiperazine Formation in Peptide Synthesis: Mechanism, Risks, and Prevention.[1] European Journal of Organic Chemistry.[1] (General reference for DKP instability of glycine esters).

-

Common Organic Chemistry. Reductive Amination with Sodium Triacetoxyborohydride (STAB). [Link]

-

SIELC Technologies. Separation of Ethyl N-((2-hydroxyphenyl)methyl)glycinate on Newcrom R1 HPLC column. [Link]

Sources

- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. prepchem.com [prepchem.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of N-(2-hydroxybenzyl)glycine ethyl ester

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-(2-hydroxybenzyl)glycine ethyl ester. The synthesis is achieved through a one-pot reductive amination of salicylaldehyde with glycine ethyl ester. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide expert insights into process optimization and troubleshooting. This guide is designed for researchers, chemists, and professionals in drug development who require a reliable and well-understood method for preparing this versatile secondary amine, a valuable intermediate and chelating agent.

Introduction and Scientific Principles

The synthesis of N-substituted glycine esters is a fundamental transformation in medicinal and coordination chemistry. The target molecule, N-(2-hydroxybenzyl)glycine ethyl ester, incorporates a chelating motif reminiscent of ethylenediaminetetraacetic acid (EDTA) precursors, making it a person of interest for applications in chelation therapy, catalysis, and as a building block for more complex pharmaceutical agents.

The chosen synthetic strategy is reductive amination , a robust and highly efficient method for forming carbon-nitrogen bonds.[1] This process elegantly combines two distinct chemical events in a single reaction vessel: the formation of an imine (Schiff base) followed by its immediate reduction to the corresponding amine.[2][3]

The process unfolds in two primary stages:

-

Imine Formation: The reaction initiates with a nucleophilic attack by the primary amine of glycine ethyl ester on the electrophilic carbonyl carbon of salicylaldehyde. This forms an unstable hemiaminal intermediate, which rapidly undergoes dehydration to yield the more stable C=N double bond of the imine.[2] This equilibrium-driven step is typically facilitated in a protic solvent.

-

In-Situ Reduction: The formed imine is then reduced in the same pot. For this transformation, we employ sodium borohydride (NaBH₄), a mild, selective, and cost-effective hydride-reducing agent.[4][5] NaBH₄ is particularly well-suited for this reaction as it readily reduces the polarized imine bond while being manageable in protic solvents like methanol.[6] The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the imine, and subsequent protonation yields the final secondary amine product.[7]

This one-pot approach is advantageous as it avoids the isolation of the often-unstable imine intermediate, leading to higher overall efficiency and atom economy.[3][5]

Reaction Mechanism: Reductive Amination

The mechanism involves the nucleophilic addition of the amine to the carbonyl, followed by dehydration to form an iminium ion, which is then reduced by the hydride reagent.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. tandfonline.com [tandfonline.com]

- 5. scispace.com [scispace.com]

- 6. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

Using Ethyl N-((2-hydroxyphenyl)methyl)glycinate as a tridentate ligand

Application Note: Ethyl N-((2-hydroxyphenyl)methyl)glycinate as a Versatile Tridentate Ligand in Metallodrug Design and Catalysis

Executive Summary

The design of transition metal complexes for therapeutic applications (metallodrugs) and biomimetic catalysis relies heavily on the stereoelectronic properties of the organic ligand. Ethyl N-((2-hydroxyphenyl)methyl)glycinate (EHMG) —a reduced Schiff base derived from salicylaldehyde and glycine ethyl ester—has emerged as a highly effective tridentate (

Chemical Profiling & Mechanistic Rationale

The Shift from Rigid Schiff Bases to Flexible Reduced Analogues

Traditional Schiff bases (imines) enforce strict planarity upon coordination, which can restrict the metal center from adopting the optimal geometries required for catalytic turnover or DNA intercalation. By reducing the

-

Causality: This structural modification provides conformational flexibility, allowing the ligand to fold around the metal in various geometries (e.g., distorted square pyramidal or octahedral). Furthermore, the reduction prevents the hydrolytic cleavage of the imine bond in aqueous biological media, drastically increasing the half-life of the resulting metallodrugs in vivo [3].

The Power of Hemilability in the Tridentate ( ) Pocket

EHMG coordinates via three distinct sites:

-

Phenolate Oxygen (

): A strong, anionic, hard donor that anchors the metal (requires deprotonation). -

Secondary Amine Nitrogen (

): A neutral donor that provides hydrogen-bonding capabilities for secondary biomolecular interactions. -

Ester Carbonyl Oxygen (

): A weak, neutral donor.

-

Causality: The ester carbonyl is the linchpin of EHMG's utility. Because the ester oxygen is a much weaker Lewis base than a carboxylate, it acts as a "hemilabile" (swinging) arm. In the resting state, it coordinates to stabilize the metal. However, in the presence of a target substrate (e.g., DNA or catechol), the ester easily detaches, opening a vacant coordination site for substrate binding or reactive oxygen species (ROS) generation, before re-coordinating to regenerate the resting state[1, 2].

Hemilabile catalytic cycle of the EHMG-metal complex showing ester detachment.

Experimental Protocols & Validation Systems

The following methodologies are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to the next synthetic stage.

Protocol A: Reductive Synthesis of the EHMG Ligand

Objective: Synthesize the reduced Schiff base while preventing ester hydrolysis.

-

Imine Condensation: Suspend 10 mmol of glycine ethyl ester hydrochloride in 30 mL of anhydrous methanol. Add 10 mmol of triethylamine (

).-

Mechanistic Choice:

neutralizes the hydrochloride salt, liberating the nucleophilic free amine.

-

-

Schiff Base Formation: Add 10 mmol of salicylaldehyde dropwise. Stir at room temperature for 2 hours until the solution turns deep yellow (indicating imine formation).

-

Reduction: Cool the flask to 0 °C in an ice bath. Slowly add 15 mmol of sodium borohydride (

) in small portions over 30 minutes.-

Mechanistic Choice: Cooling is critical. The reduction is exothermic; maintaining 0 °C prevents the

from reducing the ethyl ester group or causing thermal degradation.

-

-

Workup: Acidify slightly with dilute

to destroy excess -

Self-Validation Check: Perform FTIR spectroscopy. The disappearance of the sharp

band at ~1630 cm

Workflow for the synthesis and metal complexation of the EHMG ligand.

Protocol B: Synthesis of the [Cu(EHMG)Cl] Complex

Objective: Coordinate EHMG to Cu(II) utilizing the tridentate pocket.

-

Preparation: Dissolve 1 mmol of EHMG in 15 mL of absolute ethanol.

-

Deprotonation: Add 1 mmol of lithium hydroxide (

) or sodium methoxide.-

Mechanistic Choice: The phenolic

has a

-

-

Complexation: Add 1 mmol of

dissolved in 5 mL of ethanol dropwise. The solution will immediately turn dark green/blue. -

Isolation: Stir for 3 hours at room temperature. Filter the precipitate, wash with cold ethanol and diethyl ether, and dry in vacuo.

-

Self-Validation Check: UV-Vis spectroscopy. A broad d-d transition band around 650–680 nm confirms the coordination of Cu(II) in a distorted geometry.

Protocol C: Functional Validation (Catecholase Oxidase Assay)

Objective: Verify the hemilability and catalytic competence of the complex.

-

Setup: Prepare a

M solution of the[Cu(EHMG)Cl] complex in methanol. -

Substrate Addition: Add 100 equivalents of 3,5-di-tert-butylcatechol (3,5-DTBC) under aerobic conditions.

-

Mechanistic Choice: 3,5-DTBC is used as the model substrate because its bulky tert-butyl groups prevent unwanted side reactions (like polymerization), ensuring clean conversion to 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ) [2].

-

-

Monitoring: Track the reaction via UV-Vis spectrophotometry by monitoring the appearance of the 3,5-DTBQ absorption band at ~400 nm over time.

Quantitative Data & Spectroscopic Validation

The structural integrity and functional superiority of the EHMG ligand and its complexes are validated through the following comparative data matrices.

Table 1: Spectroscopic Signatures for Coordination Validation

| Modality | Free Ligand (EHMG) | Metal Complex[Cu(EHMG)Cl] | Diagnostic Significance |

|---|

| IR (

Table 2: Kinetic Parameters for Catecholase Activity (Substrate: 3,5-DTBC)

| Catalyst System | Ligand Type |

References

-

Syntheses, structural properties and catecholase activity of copper(II) complexes with reduced Schiff base N-(2-hydroxybenzyl)-amino acids. Dalton Transactions.

-

Diphenoxo-Bridged Copper(II) Complexes of Reduced Schiff Base Ligands as Functional Models for Catechol Oxidase. Australian Journal of Chemistry.

-

Enantiomeric Amino Acid Schiff Base Copper(II) Complexes as a New Class of RNA-Targeted Metallo-Intercalators: Single X-ray Crystal Structural Details, Comparative in Vitro DNA/RNA Binding Profile, Cleavage, and Cytotoxicity. ACS Omega.

Application Note: Preparation of Metal Complexes using Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

Ethyl N-((2-hydroxyphenyl)methyl)glycinate—also known as N-(2-hydroxybenzyl)glycine ethyl ester—is a highly versatile "reduced Schiff base" ligand. In contemporary drug development, transition metal complexes (e.g., Cu²⁺, Zn²⁺, Ru²⁺) utilizing salicylaldehyde-derived ligands have garnered significant attention due to their potent antibacterial, antifungal, and antitumor properties[1].

Unlike traditional, rigid imine Schiff bases, the reduction of the imine bond to a secondary amine affords this ligand superior conformational flexibility. This flexibility allows the ligand to act as a bidentate (O, N) or tridentate (O, N, O) chelator, dynamically adopting optimal geometries around various metal centers to maximize thermodynamic stability.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we will explore the causality behind the synthetic choices—specifically, how to prevent unwanted ester hydrolysis and how to leverage internal bases for high-yield complexation.

Mechanistic Insights & Experimental Design

Ligand Synthesis: The Reduction Paradigm

The synthesis relies on a classical condensation between salicylaldehyde and glycine ethyl ester to form an intermediate imine, followed by immediate in situ reduction using sodium borohydride (NaBH₄)[2].

-

Causality: Why reduce the imine? Imines are highly susceptible to hydrolytic cleavage in aqueous biological environments. Reducing the C=N bond to a C-N single bond not only immunizes the ligand against hydrolysis but also increases the Lewis basicity of the nitrogen donor atom, resulting in a stronger coordinate covalent bond with the metal center.

Metal Complexation: Controlling the Coordination Sphere

When coordinating this ligand to M(II) centers (such as Copper or Zinc), the choice of the metal salt is the most critical variable.

-

Causality: We specifically utilize metal acetates (e.g., Cu(OAc)₂) rather than chlorides or nitrates. The acetate anion acts as a mild, internal base that facilitates the deprotonation of the ligand's phenolic hydroxyl group. If external strong bases (like NaOH) were used, the alkaline conditions would rapidly saponify the ethyl ester into a carboxylate, fundamentally altering the ligand's identity and coordination mode.

Workflow for the synthesis and complexation of reduced Schiff base ligands.

Analytical Validation & Data Presentation

A self-validating protocol requires rigorous analytical checkpoints. For purity assessment and pharmacokinetic tracking of the ligand, reverse-phase (RP) HPLC is highly effective. A mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid provides excellent resolution; however, for Mass-Spectrometry (MS) compatibility, phosphoric acid must be substituted with formic acid[3].

Table 1: Expected Physicochemical Properties of the Ligand and Complexes

| Compound | Appearance | Yield (%) | Expected IR (cm⁻¹) | ESI-MS (m/z) | Coordination Mode |

| Ligand (HL) | Viscous yellow oil | 85–90 | ν(NH) ~3300, ν(C=O) 1740 | [M+H]⁺ 210.1 | N/A |

| [Cu(L)₂] | Dark green crystals | 75–80 | ν(NH) ~3250, ν(C=O) 1735 | [M+H]⁺ 480.1 | Bidentate (O, N) |

| [Zn(L)₂] | Pale/white powder | 70–85 | ν(NH) ~3260, ν(C=O) 1738 | [M+H]⁺ 481.1 | Bidentate (O, N) |

Note: The minimal shift in the ν(C=O) ester stretching frequency between the free ligand and the complexes confirms that the ester oxygen does not heavily participate in coordination, remaining largely intact and unhydrolyzed.

Typical coordination sphere for M(II) complexes with the target ligand.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Self-Validation Checkpoint: The reaction mixture will transition from clear to bright yellow upon imine formation, and then fade to a paler yellow upon reduction.

-

Amine Liberation: Suspend Glycine ethyl ester hydrochloride (10.0 mmol) in 30 mL of absolute ethanol. Add triethylamine (10.0 mmol) dropwise while stirring to liberate the free amine. Stir for 15 minutes at room temperature.

-

Imine Condensation: Add a solution of salicylaldehyde (10.0 mmol) in 10 mL of ethanol dropwise to the mixture. Stir the resulting bright yellow solution at room temperature for 2 hours[2].

-

Reduction: Transfer the reaction flask to an ice bath and chill to 0–5 °C.

-

Borohydride Addition: Carefully add sodium borohydride (NaBH₄, 15.0 mmol) in small portions over 20 minutes[2]. Caution: Exothermic reaction with hydrogen gas evolution. The ice bath prevents thermal decomposition of the intermediate.

-

Quenching & Extraction: Stir for an additional 1 hour at room temperature. Quench the reaction by slowly adding 10 mL of distilled water. Evaporate the bulk ethanol under reduced pressure.

-

Purification: Extract the aqueous residue with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the ligand as a viscous oil.

Protocol B: Preparation of [Cu(L)₂] and [Zn(L)₂] Complexes

Self-Validation Checkpoint: Complexation is confirmed by immediate colorimetric shifts (e.g., deep green for Copper) and the precipitation of microcrystals.

-

Ligand Preparation: Dissolve the synthesized ligand (2.0 mmol) in 15 mL of anhydrous methanol. Note: Anhydrous solvent is critical to prevent ester hydrolysis.

-

Metal Salt Preparation: In a separate vial, dissolve the metal precursor—either Copper(II) acetate monohydrate (1.0 mmol) or Zinc(II) acetate dihydrate (1.0 mmol)—in 10 mL of anhydrous methanol.

-

Complexation: Slowly add the metal acetate solution dropwise to the stirring ligand solution.

-

Reflux: Heat the mixture to reflux (approx. 65 °C) for 3 hours. The acetate ions will naturally deprotonate the ligand's phenol group, driving the coordination.

-

Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight to induce crystallization.

-

Isolation: Collect the precipitated crystals via vacuum filtration. Wash sequentially with small aliquots of cold methanol (to remove unreacted salts) and diethyl ether (to remove unreacted organic ligand and rapidly dry the complex). Dry thoroughly in vacuo.

References

-

[3] SIELC Technologies. Ethyl N-((2-hydroxyphenyl)methyl)glycinate. Available at:

-

[1] ResearchGate. Ruthenium(II) carbonyl complexes of dehydroacetic acid thiosemicarbazone: Synthesis, structure, light emission and biological activity. Available at:

-

[2] The University of Queensland (UQ eSpace). An international journal of inorganic chemistry. Available at:

Sources

Procedures for hydrolysis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate to free acid

Application Note: Optimized Hydrolysis Protocols for Ethyl N-((2-hydroxyphenyl)methyl)glycinate

Part 1: Executive Summary & Chemical Context

Objective: To provide a robust, scalable, and high-purity protocol for the hydrolysis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate (1) to its corresponding free acid, N-(2-hydroxybenzyl)glycine (2).

The Challenge: While ester hydrolysis is a standard transformation, this specific substrate presents a "Zwitterionic Trap." The product contains a secondary amine (basic), a carboxylic acid (acidic), and a phenol (weakly acidic/oxidation-prone). Standard acidic workups often trap the molecule as a hydrochloride salt, while basic workups yield the carboxylate/phenoxide salt. Isolation of the free acid requires precise isoelectric point (pI) manipulation to induce precipitation.

Chemical Profile:

-

Substrate: Ethyl N-((2-hydroxyphenyl)methyl)glycinate

-

Target Product: N-((2-hydroxyphenyl)methyl)glycine (Free Acid)

-

Key Risks:

-

Phenolic Oxidation: The electron-rich phenol ring is susceptible to oxidative degradation (quinoid formation) under basic, aerobic conditions.

-

Solubility: The product is highly polar/zwitterionic, making extraction into organic solvents (DCM, EtOAc) difficult without correct pH adjustment.

-

Part 2: Experimental Protocols

Method A: Lithium Hydroxide Saponification (The Gold Standard)

Recommended for primary use due to mild conditions and high conversion rates.

Reagents:

-

Substrate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (

) (2.5 equiv) -

Solvent System: THF : Methanol : Water (3:1:1 v/v)

-

1N HCl (for neutralization)

Protocol:

-

Inert Setup: Charge a round-bottom flask with the substrate. Evacuate and backfill with Nitrogen (

) or Argon three times. Rationale: This prevents the oxidation of the phenoxide intermediate. -

Dissolution: Add the THF/MeOH/Water solvent mixture (0.1 M concentration relative to substrate). Stir until fully dissolved.

-

Base Addition: Cool the solution to

(ice bath). Add -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (System: 10% MeOH in DCM + 1% Acetic Acid) or LC-MS. Look for the disappearance of the ethyl ester peak (

of ester vs acid).

-

-

Quench & Concentration: Once complete, concentrate the reaction mixture under reduced pressure (Rotavap,

) to remove THF and MeOH. You will be left with an aqueous residue containing the lithium salt of the product.

Method B: Acid Hydrolysis (Alternative)

Use only if the substrate shows sensitivity to base (e.g., rapid color change to dark brown indicating phenol oxidation).

Reagents:

-

2N HCl (aqueous) or 4M HCl in Dioxane.

Protocol:

-

Dissolve substrate in 2N HCl (10 equiv).

-

Heat to

for 4–6 hours. -

Monitor via LC-MS.[1]

-

Concentrate to dryness to obtain the Hydrochloride Salt .

-

Note: To convert to the free acid, you must perform the "Isoelectric Precipitation" described below.

Part 3: Critical Workup – The Isoelectric Trap

The success of this synthesis hinges on the workup. You cannot simply extract with ethyl acetate. You must exploit the molecule's Isoelectric Point (pI) .

Calculated pI:

Step-by-Step Isolation:

-

Dilution: Take the aqueous residue from Method A (or the salt from Method B dissolved in min. water). Dilute with water to approx. 0.2 M.

-

pH Adjustment:

-